molecular formula C15H24N2O3 B2365804 1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361750-48-1

1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2365804
CAS No.: 2361750-48-1
M. Wt: 280.368
InChI Key: UNSOKWIPGXCSMF-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazepane ring, a piperidine ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazepane ring, which can be synthesized from 1,2-amino alcohols or aziridines. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the propenone moiety is added via an aldol condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the piperidine or oxazepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one: shares similarities with other compounds containing oxazepane or piperidine rings, such as morpholine derivatives and piperidine-based drugs.

    Morpholine: A simpler analog with a similar ring structure but lacking the propenone moiety.

    Piperidine: A common structural motif in many pharmaceuticals, known for its biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-3-14(18)16-8-5-13(6-9-16)15(19)17-7-4-10-20-11-12(17)2/h3,12-13H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSOKWIPGXCSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCCN1C(=O)C2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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